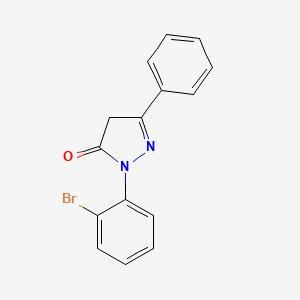

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Description

Propriétés

IUPAC Name |

2-(2-bromophenyl)-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOVBBCEYGAUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reaction Scheme

- Step 1: Preparation of chalcones via Claisen-Schmidt condensation between 2-bromobenzaldehyde and acetophenone derivatives.

- Step 2: Cyclization of chalcones with hydrazine hydrate to form the pyrazoline ring.

This approach is widely reported and provides good yields of the target pyrazoline compounds.

Detailed Preparation Methods

Preparation of Chalcone Precursors

The chalcone intermediate, 1-(2-bromophenyl)-3-phenylprop-2-en-1-one, is synthesized by the base-catalyzed aldol condensation of 2-bromobenzaldehyde with acetophenone.

- Reagents and Conditions:

- 2-Bromobenzaldehyde and acetophenone are dissolved in ethanol or methanol.

- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added as a base catalyst.

- The reaction mixture is stirred at room temperature or slightly elevated temperature (25–60 °C) overnight.

- Outcome:

- The chalcone precipitates out or can be extracted and purified by recrystallization.

- Yield:

- Typically ranges from 70% to 85%.

Cyclization to Form this compound

- Reagents and Conditions:

- The chalcone is reacted with hydrazine hydrate (NH2NH2·H2O) in an alcoholic solvent such as ethanol or methanol.

- The mixture is heated at reflux temperature (around 80 °C) for 3 to 6 hours.

- Mechanism:

- Hydrazine attacks the α,β-unsaturated carbonyl system of the chalcone.

- A 1,3-dipolar cyclization occurs, forming the pyrazoline ring.

- Isolation:

- The product precipitates upon cooling and is filtered.

- Further purification is done by recrystallization from ethanol or suitable solvents.

- Yield:

- Reported yields are generally in the range of 60% to 80%.

Alternative Synthetic Routes and Modifications

- Some studies report the use of substituted acetophenones or benzaldehydes to introduce various functional groups on the pyrazoline ring system.

- The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

- In some cases, catalysts such as triethylamine or potassium tert-butoxide are employed to facilitate cyclization.

Research Findings and Data

Table 1: Typical Reaction Conditions and Yields for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chalcone formation | 2-Bromobenzaldehyde + Acetophenone + NaOH | 25–60 °C | Overnight | 70–85 | Base-catalyzed Claisen-Schmidt |

| Pyrazoline cyclization | Chalcone + Hydrazine hydrate + Ethanol | Reflux (~80 °C) | 3–6 hours | 60–80 | Reflux in alcoholic solvent |

| Alternative (microwave) | Same as above | 100–120 °C | 10–30 min | 75–85 | Microwave-assisted, solvent dependent |

Table 2: Spectroscopic and Structural Confirmation

Summary of Preparation Methodology

- The Claisen-Schmidt condensation is the preferred method to prepare chalcone intermediates with the 2-bromophenyl moiety.

- Subsequent cyclization with hydrazine hydrate under reflux in ethanol efficiently produces the target pyrazoline.

- Variations in solvent, temperature, and catalysts can optimize yields.

- Characterization by melting point, NMR, and X-ray crystallography confirms the structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazolone derivatives with various functional groups.

Reduction: Dihydropyrazolone derivatives.

Substitution: Substituted pyrazolone derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds similar to 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one showed significant inhibition against various microbial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . -

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can stabilize human red blood cell membranes, showcasing their potential in treating inflammatory conditions . -

Anticancer Potential

The pyrazole scaffold is recognized for its anticancer properties. Compounds derived from this structure have been tested against various cancer cell lines, exhibiting significant growth inhibition. For instance, certain derivatives have shown IC50 values comparable to established anticancer drugs .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrazole-based compounds were synthesized and tested for antimicrobial efficacy. Among these, this compound demonstrated potent activity against E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin . This finding suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory potential of pyrazole derivatives noted that compounds similar to this compound exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory activity . This positions the compound as a candidate for further development in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and phenyl groups. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse properties depending on substituent patterns. Below is a systematic comparison of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one with structurally related analogs:

Substituent Effects on Tautomerism and Stability

The tautomeric behavior of pyrazol-5-ones is influenced by the electronic nature of aryl substituents:

- Electron-withdrawing groups (EWGs) :

- Electron-donating groups (EDGs) :

Structural and Physical Properties

Pharmacological Activity

- Antimicrobial Activity: Derivatives with halogen substituents (e.g., bromine, chlorine) often show enhanced activity due to increased lipophilicity and membrane penetration.

- Anti-inflammatory Activity : Pyrazolines with bulky aromatic groups, such as anthracen-9-yl, demonstrate broad-spectrum activity . The target compound’s phenyl and bromophenyl groups may contribute to similar effects but require empirical validation.

Comparison of Reactivity

- Halogen Position : The ortho -bromo group in the target compound may reduce reactivity in nucleophilic substitutions compared to para -substituted analogs (e.g., 4-bromo derivatives in ) due to steric hindrance .

- Electrophilic Substitution : Electron-rich derivatives (e.g., 4-methoxyphenyl) undergo electrophilic attacks more readily than halogenated analogs .

Activité Biologique

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to outline its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Formula : C15H11BrN2O

Molecular Weight : 315.17 g/mol

IUPAC Name : 2-(2-bromophenyl)-5-phenyl-4H-pyrazol-3-one

Appearance : Powder

Storage Temperature : Room Temperature

| Property | Value |

|---|---|

| Chemical Formula | C15H11BrN2O |

| Molecular Weight | 315.17 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-5-phenyl-4H-pyrazol-3-one |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have been linked to antiproliferative effects against various cancer cell lines. Studies indicate that this compound may inhibit the growth of cancer cells such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have demonstrated that this compound can effectively reduce cell viability in these cancer types, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

- E. coli

- S. aureus

- Pseudomonas aeruginosa

Certain derivatives of pyrazole have exhibited significant inhibitory effects on these pathogens, indicating potential applications in treating bacterial infections .

Anti-inflammatory Properties

Anti-inflammatory activity is another area where pyrazole compounds have shown efficacy. Studies indicate that derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory responses. For instance, some compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activities in vitro against multiple cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance biological activity .

- Antimicrobial Testing : Another study focused on the synthesis of novel pyrazole derivatives and tested them against clinical strains of bacteria. The findings revealed that specific structural modifications significantly improved antimicrobial efficacy .

- Anti-inflammatory Mechanisms : Research highlighted the anti-inflammatory potential of pyrazole derivatives by assessing their effects on cytokine production in vitro. The results showed a marked reduction in inflammatory markers, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by cyclization with hydrazine hydrate. For example, reacting 2-bromoacetophenone with benzaldehyde under basic conditions (e.g., NaOH/EtOH) yields the chalcone intermediate, which is then treated with hydrazine hydrate in acetic acid to form the pyrazolone ring . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

- UV-Vis and fluorescence spectroscopy : Investigate photophysical properties (e.g., λmax in polar solvents like DMSO, as seen in similar pyrazolones ).

- NMR and IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and substitution patterns (e.g., bromophenyl proton splitting in <sup>1</sup>H NMR) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing bromine on the phenyl ring may lower LUMO energy, enhancing reactivity .

- Molecular docking : Screen against targets like σ1 receptors or tubulin (as seen in diarylpyrazole analogs ). Use software like AutoDock Vina, incorporating flexible ligand docking to account for dihedral flexibility in the dihydropyrazole ring .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazolones?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromine vs. chlorine at the 2-position) on activity. For example, 4,5-dihydropyrazoles with electron-withdrawing groups often show enhanced antimicrobial activity .

- Experimental replication : Standardize assays (e.g., DPPH scavenging for antioxidants ) while controlling variables like solvent polarity and cell line selection.

Q. How do non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the crystal packing of this compound?

- Methodology :

- Single-crystal XRD analysis : Identify interactions such as C–H···N (2.5–3.0 Å) or Br···π (3.3–3.5 Å) using programs like SHELXL . For example, bromine’s van der Waals radius may drive distinct packing vs. non-halogenated analogs .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., % of Br···C contacts) using CrystalExplorer .

Q. What in vitro assays are suitable for evaluating the antidiabetic potential of this compound?

- Methodology :

- α-Glucosidase inhibition : Measure IC50 using p-nitrophenyl glucopyranoside as substrate .

- Insulin secretion assays : Use pancreatic β-cell lines (e.g., INS-1) under high-glucose conditions, comparing to metformin as a positive control .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across studies for this compound?

- Analysis : Discrepancies arise from:

- Hydrazine hydrate purity : Commercial batches may contain varying water content, affecting cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol, improving yields .

- Catalyst use : Some protocols employ acid catalysts (e.g., acetic acid) to accelerate cyclization, while others rely on thermal activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.